Validated Synthetic Precursor for Tryptophan Dioxygenase (TDO) Inhibitors: A Patent-Backed Application
7-Methylindole-3-carboxaldehyde is specifically validated as a key reactant in the synthesis of pyridyl-ethenyl-indoles, a class of compounds designed as tryptophan dioxygenase (TDO) inhibitors for potential anticancer immunomodulation . While the parent compound, indole-3-carboxaldehyde, is a versatile scaffold, its direct application in this specific, patented inhibitor class is not similarly documented. The procurement of 7-Methylindole-3-carboxaldehyde is therefore essential for researchers following established literature procedures or exploring this specific chemical space for TDO-targeted drug discovery. The IC50 value for a compound derived from this scaffold against recombinant human TDO2 is reported as 22.7 µM [1].
| Evidence Dimension | Validated Use in Patented Drug Scaffold Synthesis |
|---|---|
| Target Compound Data | Synthesis of pyridyl-ethenyl-indoles (TDO inhibitors) |
| Comparator Or Baseline | Indole-3-carboxaldehyde |
| Quantified Difference | Application-specific to TDO inhibitor patent literature |
| Conditions | Organic synthesis; Patent-based application |
Why This Matters
This provides a direct, actionable link between procuring this specific compound and generating a known class of bioactive molecules, reducing project risk for researchers in immuno-oncology.
- [1] BindingDB. (n.d.). Entry BDBM50425026 / CHEMBL241898. Affinity Data for Tryptophan 2,3-dioxygenase (Human). View Source
